molecular formula C7H17Cl2FN2 B1484909 2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride CAS No. 2098025-39-7

2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride

Cat. No. B1484909
CAS RN: 2098025-39-7
M. Wt: 219.12 g/mol
InChI Key: ARGVQDNLWZBNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride, also known as 2-AMF-2-FHE-1-ADC, is a synthetic compound that has been used in various scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Optical Resolution and Epimerization

Research by Kawachi et al. (1999) delves into the optical resolution and epimerization of fluorosilane compounds, which is relevant due to the optically active amino group involved. Although not directly mentioning 2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride, this study illustrates the broader context of manipulating fluorinated compounds for optical resolution, which could potentially apply to similar fluorinated amines (Kawachi, Maeda, Mitsudo, & Tamao, 1999).

Antibacterial Agents

Egawa et al. (1984) explored pyridonecarboxylic acids as antibacterial agents, focusing on the synthesis and antibacterial activity of compounds with an amino- and/or hydroxy-substituted cyclic amino group. This research underlines the potential of fluorinated amino compounds in developing new antibacterial agents, highlighting the relevance of studying such chemical structures for medicinal applications (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Fluorogenic Assays and Labeling

Jeon et al. (2020) presented research on amine-reactive activated esters of meso-CarboxyBODIPY for fluorogenic assays and labeling of amines, amino acids, and proteins. This demonstrates the application of fluorinated amino compounds in enhancing fluorescence-based detection and labeling techniques, crucial for biochemical research and diagnostics (Jeon, Kim, Jin, Lee, Bae, Bouffard, & Kim, 2020).

Synthesis and Biological Activity

Karthikeyan et al. (2006) investigated the synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety, including the preparation of compounds from aminomethylation reactions. This research is relevant for understanding the synthetic versatility and potential biological applications of fluorinated amines (Karthikeyan, Prasad, Poojary, Bhat, Holla, & Kumari, 2006).

Fluorogenic Reagent for Amines

Beale et al. (1989) developed 3-benzoyl-2-quinolinecarboxaldehyde as a novel fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines. This showcases the potential for fluorinated amines to serve as substrates in developing advanced analytical methods with enhanced sensitivity and specificity (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).

properties

IUPAC Name

2-but-3-enyl-2-fluoropropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c1-2-3-4-7(8,5-9)6-10;;/h2H,1,3-6,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGVQDNLWZBNFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride
Reactant of Route 3
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride
Reactant of Route 4
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride
Reactant of Route 5
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride
Reactant of Route 6
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride

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